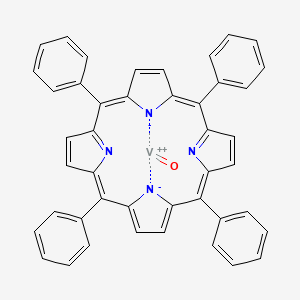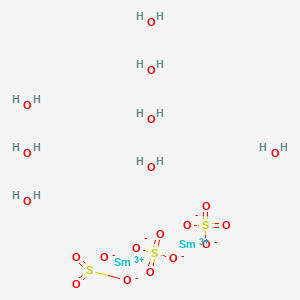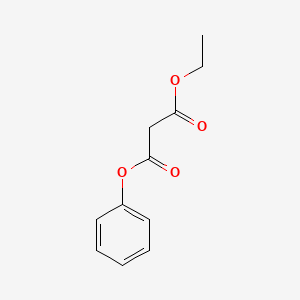
AMMONIUM COPPER(II) SULFATE HEXAHYDRATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
Ammonium Copper(II) Sulfate Hexahydrate, also known as Cupric Ammonium Sulfate, is an inorganic compound
Mode of Action
The mode of action of this compound is primarily through its copper (II) ions. Copper is a transition metal that can exist in multiple oxidation states, allowing it to participate in various chemical reactions . .
Biochemical Pathways
Copper ions can act as a catalyst in various chemical reactions, potentially influencing a range of biochemical processes .
Pharmacokinetics
Its absorption and distribution within a system would depend on various factors, including the pH and the presence of other ions .
Result of Action
It is known that copper ions can have various effects at the molecular and cellular level, including acting as a cofactor for certain enzymes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other ions can affect the solubility and therefore the bioavailability of the compound . Additionally, the pH can influence the oxidation state of the copper ions, potentially affecting their reactivity .
準備方法
Synthetic Routes and Reaction Conditions
Ammonium copper(II) sulfate hexahydrate can be synthesized by dissolving copper(II) sulfate pentahydrate and ammonium sulfate in hot water. The solution is then cooled to allow the crystals to form. The reaction can be represented as follows :
[ \text{CuSO}_4 \cdot 5\text{H}_2\text{O} + 2\text{NH}_3 + \text{H}_2\text{SO}_4 + \text{H}_2\text{O} \rightarrow (\text{NH}_4)_2\text{SO}_4 \cdot \text{CuSO}_4 \cdot 6\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the preparation involves dissolving copper(II) sulfate and ammonium sulfate in water, followed by crystallization. The solution is filtered, and the crystals are dried between filter papers .
化学反応の分析
Types of Reactions
Ammonium copper(II) sulfate hexahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Copper(II) ions can be reduced to copper(I) ions.
Substitution Reactions: Ammonium ions can be replaced by other cations in solution.
Common Reagents and Conditions
Common reagents include potassium iodide, which reacts with this compound to form a tan precipitate of copper(I) iodide and iodine .
Major Products
The major products formed from these reactions include copper(I) iodide and iodine when reacted with potassium iodide .
科学的研究の応用
Ammonium copper(II) sulfate hexahydrate is used in various scientific research applications, including:
Biology: Utilized in studies involving copper’s role in biological systems.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Employed in electroplating and as a pesticide and foliar fertilizer in agriculture.
類似化合物との比較
Similar Compounds
Copper(II) sulfate pentahydrate: Similar in composition but lacks ammonium ions.
Ammonium sulfate: Contains ammonium ions but lacks copper.
Copper(II) chloride dihydrate: Another copper-containing compound but with chloride ions instead of sulfate.
Uniqueness
Ammonium copper(II) sulfate hexahydrate is unique due to its combination of ammonium and copper ions, making it useful in specific applications such as electroplating and agriculture .
特性
CAS番号 |
13587-26-3 |
|---|---|
分子式 |
CuH20N2O14S2 |
分子量 |
399.84 |
製品の起源 |
United States |
Q1: How does temperature impact the crystal structure of deuterated ammonium copper(II) sulfate hexahydrate?
A1: Research indicates that increasing the temperature of deuterated this compound from 100 K to 321 K leads to a progressive convergence of the intermediate and longest Cu–O bond lengths within the Jahn-Teller distorted octahedral Cu(D2O)62+ ion. [] This structural change is accompanied by a partial rotation of both the ammonium and sulfate groups within the crystal lattice. [] These findings highlight the dynamic nature of this compound's structure in response to temperature variations.
Q2: What role does pressure play in influencing the structure of deuterated this compound?
A2: Studies utilizing neutron powder diffraction have revealed that applying pressure to deuterated this compound at various temperatures (ranging from 50 K to 325 K) induces changes in its unit cell parameters. [] Specifically, a study observed that introducing a small amount of zinc (3.4% substitution of Cu2+ ions) mimicked the structural changes observed in the pure copper compound under 1.5 kbar of pressure. [] This substitution caused a switch in the long axis of the distorted Cu(D2O)6 2+ ion from one pair of oxygen atoms to another. [] These findings underscore the sensitivity of this compound's structure to both pressure and compositional alterations.
Q3: Are there any cooperative interactions observed in the structural changes of this compound?
A3: Research suggests that the temperature-dependent behavior of the g-values (derived from EPR spectroscopy) in pure deuterated this compound cannot be solely explained by a simple Boltzmann thermal distribution between two energy states differing only in the Cu(D2O)62+ ion's orientation. [] This deviation suggests the presence of cooperative interactions within the crystal lattice, potentially influencing the compound's overall structural dynamics. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)



